{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
Overview
Description
“{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is a chemical compound with the CAS Number: 1306606-89-2 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 2-tert-butyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-6-amine .
Molecular Structure Analysis
The InChI code for “{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is 1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 .Physical And Chemical Properties Analysis
“{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is an oil at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Crystal Structure Analysis
Imidazo[1,2-a]pyridine derivatives, closely related to {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine, have been extensively studied for their crystal structures. Dhanalakshmi et al. (2018) examined two such derivatives, revealing the orientation of phenyl rings in relation to the mean planes of their respective imidazole rings, providing valuable insights into the molecular conformation and potential intermolecular interactions of similar compounds (Dhanalakshmi, Mala Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of imidazo[1,2-a]pyridine derivatives. For instance, Becerra et al. (2021) detailed the ambient-temperature synthesis of a novel derivative, highlighting its efficient production and comprehensive characterization through various spectroscopic methods (Becerra, Cobo, & Castillo, 2021). Dong-Mei Chen et al. (2021) conducted structural analysis, theoretical calculations, and vibrational studies on another derivative, showcasing the importance of hydrogen bonding and Van der Waals forces in stabilizing the compound's structure (Dong-Mei Chen et al., 2021).
Optical Properties and Technological Application
Research by Volpi et al. (2017) demonstrated that certain imidazo[1,5-a]pyridines exhibit tuneable luminescence, significant quantum yields, and strong halochromic effects. Such properties suggest their potential application in technological fields, especially where specific optical characteristics are required (Volpi et al., 2017).
Antimicrobial Screening
Desai et al. (2012) synthesized a series of imidazo-[1,2-a]pyridine derivatives and evaluated their antimicrobial properties. Some derivatives, particularly those with a halogen group, demonstrated potency against various bacterial and fungal strains, comparable or superior to commercial drugs (Desai et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-15-6-4-5-9(7-13)11(15)14-10/h8-9H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRYWVURGYHVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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